2',2'-Difluoro-2'-deoxyuridine

Thymidylate Synthase Enzyme Inhibition Nucleoside Analog

2',2'-Difluoro-2'-deoxyuridine (dFdU) is the primary gemcitabine metabolite with a distinct pharmacological profile: competitive TS inhibitor (Ki=130 μM), potent radiosensitizer (DEF up to 2.17, active under hypoxia), and minimal intrinsic cytotoxicity—enabling clean dissection of TS inhibition and DNA damage response without confounding cell death signals. With intracellular AUC₀₋₂₄ₕ 17-fold higher than gemcitabine, dFdU uniquely models prolonged metabolite exposure. Unlike gemcitabine or FdUrd, dFdU occupies a non-fungible niche for studies of gemcitabine pharmacology, radiosensitization mechanisms, and clinical LC-MS/MS bioanalysis. Procure ≥98% purity for reproducible results.

Molecular Formula C9H10F2N2O5
Molecular Weight 264.18 g/mol
CAS No. 114248-23-6
Cat. No. B193463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',2'-Difluoro-2'-deoxyuridine
CAS114248-23-6
Synonyms2’,2’-Difluoro-2’-deoxyuridine;  2’-Deoxy-2’,2’-difluorouridine;  2’,2’-Difluorodeoxyuridine
Molecular FormulaC9H10F2N2O5
Molecular Weight264.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F
InChIInChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1
InChIKeyFIRDBEQIJQERSE-QPPQHZFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





2',2'-Difluoro-2'-deoxyuridine (dFdU, CAS 114248-23-6): Procurement-Relevant Identity and Classification


2',2'-Difluoro-2'-deoxyuridine (dFdU, CAS 114248-23-6) is a fluorinated pyrimidine 2'-deoxyribonucleoside analog. It is the primary deamination metabolite of the anticancer prodrug gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC) [1]. Unlike typical inactive metabolites, dFdU exhibits intrinsic biochemical activities, including competitive inhibition of thymidylate synthase (TS) [2] and concentration-dependent radiosensitization [3]. These properties position dFdU as a distinct research tool for dissecting gemcitabine's complex pharmacology and for investigating TS inhibition and DNA damage response pathways.

Why 2',2'-Difluoro-2'-deoxyuridine (CAS 114248-23-6) Cannot Be Replaced by Generic Nucleoside Analogs in Research Applications


Generic substitution with other fluorinated nucleosides (e.g., 5-fluoro-2'-deoxyuridine, FdUrd) or the parent drug gemcitabine is scientifically invalid because dFdU occupies a unique pharmacological niche: it is a metabolite with a distinct polypharmacology profile. dFdU is not merely a less active degradation product; it is a weak but competitive inhibitor of thymidylate synthase (Ki = 130 μM) [1], a potent radiosensitizer (Dose Enhancement Factor up to 2.17) [2], and exhibits an intracellular pharmacokinetic profile vastly different from gemcitabine (AUC0-24h 1650 vs 95 μM·h) [3]. Using gemcitabine instead of dFdU would introduce confounding cytotoxicity (dFdU has minimal intrinsic cytotoxicity [4]) and entirely different metabolic activation requirements. FdUrd, while a TS inhibitor, lacks the 2',2'-difluoro modification and therefore differs in cellular uptake, phosphorylation efficiency, and resistance mechanisms. The following quantitative evidence establishes dFdU's non-fungible identity for studies of gemcitabine metabolism, TS inhibition in specific contexts, and radiosensitization mechanisms.

Quantitative Differentiation Evidence for 2',2'-Difluoro-2'-deoxyuridine (dFdU) Versus Key Comparators


Thymidylate Synthase Inhibition: dFdU Exhibits Competitive Inhibition with a Defined Ki, Distinct from Gemcitabine's Potency and 5-FU's Mechanism

dFdU is not simply an inactive metabolite; it acts as a competitive inhibitor of thymidylate synthase (TS). In a purified enzyme assay, the monophosphate form (dFdUMP) inhibited TS with a Ki of 130 μM [1]. In intact A2780 ovarian carcinoma cells, a 4-hour exposure to 100 μM dFdU resulted in observable TS inhibition, while the parent drug gemcitabine achieved 50% inhibition at a much lower concentration (1 μM) [1]. Critically, this inhibition occurs without the formation of a stable ternary complex, a mechanism distinct from that of 5-fluorouracil (5-FU) metabolites [1]. This data positions dFdU as a weak but mechanistically unique TS inhibitor suitable for studies where potent TS inhibition or DNA damage from 5-FU would be confounding.

Thymidylate Synthase Enzyme Inhibition Nucleoside Analog

Concentration-Dependent Radiosensitization: dFdU Enhances Radiation Efficacy with Dose Enhancement Factors (DEF) up to 2.17

dFdU exhibits a robust, concentration-dependent radiosensitizing effect in vitro. In ECV304 human cancer cells, pre-treatment with dFdU for 24 hours prior to irradiation yielded Dose Enhancement Factors (DEF) of 1.10, 1.60, and 2.17 at concentrations of 10, 25, and 50 μM, respectively [1]. The effect is schedule-dependent, decreasing with longer intervals between drug exposure and radiation [1]. Notably, dFdU's radiosensitization is comparable to that of gemcitabine and persists under hypoxic conditions [2], a scenario where many agents lose efficacy. Unlike gemcitabine, which has potent intrinsic cytotoxicity that can complicate radiation interaction studies, dFdU's low cytotoxicity allows for a cleaner dissection of the radiosensitization mechanism [3].

Radiosensitization DNA Damage Response Cancer Therapy

Intracellular Pharmacokinetic Profile: dFdU Accumulates to Significantly Higher Levels Than Gemcitabine, Providing Sustained Exposure

In peripheral blood mononuclear cells (PBMCs) from patients treated with gemcitabine, the intracellular exposure to dFdU vastly exceeds that of the parent drug. The mean intracellular area under the concentration-time curve from 0 to 24 hours (AUC0-24h) was 1650 μM·h for dFdU, compared to only 95 μM·h for gemcitabine [1]. This represents a >17-fold higher intracellular exposure for the metabolite. Importantly, despite this high exposure, the concentrations of phosphorylated dFdU nucleotides (dFdUMP, dFdUDP, dFdUTP) were much lower than those of active gemcitabine nucleotides (dFdCDP and dFdCTP), with mean AUC0-24h for dFdUTP at 312 μM·h versus 2640 μM·h for dFdCTP [1]. This pharmacokinetic divergence is critical: it allows researchers to model prolonged, low-level exposure scenarios that mimic clinical gemcitabine treatment, without triggering the full cytotoxic cascade.

Pharmacokinetics Intracellular Metabolism Drug Disposition

Cytotoxicity Differential: dFdU Exhibits Minimal Intrinsic Cytotoxicity, Enabling Cleaner Mechanistic Studies vs. Gemcitabine

In direct comparative cytotoxicity assays using HepG2 cells, dFdU displayed little to no intrinsic cytotoxicity, whereas gemcitabine produced significant cell killing at equivalent concentrations [1]. The low cytotoxicity of dFdU is a functional advantage for research applications: it allows investigators to study non-cytotoxic mechanisms such as enzyme inhibition, transport, or cell cycle modulation without the confounding variable of widespread cell death. Furthermore, intracellular accumulation of dFdU can inhibit cytidine deaminase (CDA), thereby slowing gemcitabine deamination and paradoxically enhancing gemcitabine's cytotoxicity [1]. This property is not shared by other fluorinated uridine analogs like FdUrd, which are potent cytotoxic agents.

Cytotoxicity Cell Viability Drug Resistance

Analytical Differentiation by 19F NMR: Distinct Spectral Signature Enables Specific Detection in Complex Matrices

19F NMR spectroscopy provides a non-destructive method for distinguishing and quantifying dFdU from gemcitabine in biological fluids. At physiological pH (and a magnetic field strength of 9.4 T), the 19F NMR spectra of dFdU and gemcitabine are distinct, despite having nearly identical average 19F chemical shifts [1]. This spectral distinction allows for the simultaneous quantification of both compounds in urine and plasma without sample pre-treatment, with a detection limit of 0.01 mM for gemcitabine [1]. This analytical differentiability is crucial for pharmacokinetic studies and for verifying the purity and identity of the compound in research settings, as the two compounds cannot be reliably separated by simple chromatographic methods alone.

Analytical Chemistry 19F NMR Spectroscopy Metabolite Quantitation

Cell Cycle Arrest Profile: dFdU Induces Early S-Phase Block Comparable to Gemcitabine, but with Divergent Cytotoxic Outcome

Flow cytometric analysis reveals that dFdU induces a pronounced arrest of cancer cells in the early S-phase of the cell cycle, a pattern that is directly comparable to the cell cycle effect of gemcitabine [1]. In ECV304 and H292 cells, this S-phase block was observed following dFdU treatment under radiosensitizing conditions [1]. Importantly, while both compounds share this cell cycle perturbation, the downstream outcomes diverge: dFdU treatment results in increased apoptosis when combined with radiation, but minimal apoptosis or cytotoxicity as a single agent [REFS-1, REFS-2]. This makes dFdU a powerful tool for decoupling cell cycle arrest from DNA damage-induced cytotoxicity, allowing researchers to study the specific contribution of S-phase arrest to radiosensitization or drug synergy without the confounding variable of massive cell death.

Cell Cycle S-Phase Arrest Apoptosis

Optimal Scientific and Industrial Applications for 2',2'-Difluoro-2'-deoxyuridine (dFdU) Based on Quantitative Evidence


Mechanistic Studies of Thymidylate Synthase Inhibition Without DNA Incorporation Artifacts

For investigators studying the biochemical and cellular consequences of thymidylate synthase (TS) inhibition, dFdU offers a defined competitive inhibitor (Ki = 130 μM) that does not form the stable ternary complex characteristic of 5-FU [1]. This allows for the dissection of TS inhibition-specific effects, such as dNTP pool imbalances and S-phase checkpoint activation, without the confounding DNA damage signals from incorporated 5-FU metabolites or the potent cytotoxicity of gemcitabine. The low cytotoxicity of dFdU [2] ensures that any observed cellular responses are primarily attributable to TS inhibition and downstream metabolic stress, rather than to widespread apoptosis.

Deciphering Radiosensitization Mechanisms in Hypoxic and Normoxic Tumor Models

dFdU's concentration-dependent radiosensitization (DEF up to 2.17) [1], combined with its minimal single-agent cytotoxicity, makes it an ideal agent for dissecting the molecular pathways of radiation response. Unlike gemcitabine, which introduces confounding DNA damage and cell death [2], dFdU allows for a cleaner assessment of how S-phase arrest [3] and other cell cycle effects modulate radiation sensitivity. Furthermore, dFdU retains its radiosensitizing efficacy under hypoxic conditions [4], a critical consideration for modeling solid tumor microenvironments where hypoxia drives radioresistance. Procurement of dFdU enables controlled, reproducible studies of the radiation-DNA damage interface.

Pharmacokinetic Modeling of Prolonged Low-Level Drug Exposure in Gemcitabine Therapy

Clinical gemcitabine therapy results in sustained plasma and intracellular levels of dFdU far exceeding those of the parent drug (AUC0-24h 1650 vs 95 μM·h) [1]. Using dFdU directly allows researchers to model this prolonged, low-toxicity exposure component in vitro and in vivo. This is particularly valuable for studying schedule-dependent effects of gemcitabine-based regimens, investigating mechanisms of acquired resistance that may arise from chronic low-level drug pressure, and evaluating the impact of dFdU on the activity of other concurrently administered agents (e.g., platinum drugs, taxanes). The ability to source pure dFdU is essential for generating physiologically relevant exposure profiles.

Development and Validation of LC-MS/MS and 19F NMR Analytical Methods for Clinical Pharmacology Studies

The distinct spectral and chromatographic properties of dFdU are critical for the development and validation of analytical methods used in clinical pharmacokinetic studies. As a reference standard, dFdU is required for calibrating LC-MS/MS assays that simultaneously quantify gemcitabine and its major metabolite in plasma, urine, or tissue [1]. Its unique 19F NMR signature allows for non-destructive, specific detection in complex biological matrices, facilitating method development [2]. For contract research organizations and academic core facilities supporting oncology clinical trials, procurement of high-purity dFdU is a non-negotiable prerequisite for accurate, regulatory-compliant bioanalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',2'-Difluoro-2'-deoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.